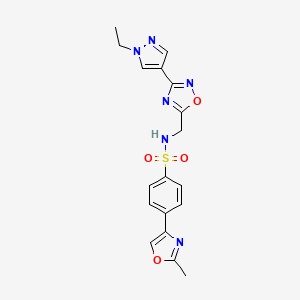
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic rings. Its structure combines pyrazole, oxadiazole, and oxazole rings, along with a benzenesulfonamide moiety. This unique arrangement offers rich potential for various applications, especially in medicinal and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
Reagents: : 1-ethyl-1H-pyrazole, N-chlorosuccinimide (NCS), dimethylformamide (DMF)
Conditions: : Reflux
Step 2: Formation of the oxadiazole ring
Reagents: : 1-ethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, acetic anhydride
Conditions: : Reflux, acetic acid as solvent
Step 3: Coupling with benzenesulfonamide
Reagents: : 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, 4-chloromethylbenzenesulfonamide
Conditions: : Base such as potassium carbonate (K2CO3), acetonitrile as solvent
Step 4: Formation of the oxazole ring
Reagents: : 4-(2-methyloxazol-4-yl)amine, coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: : Room temperature, dichloromethane (DCM) as solvent
Industrial Production Methods
Industrial methods would likely scale up the laboratory synthesis routes by optimizing reaction conditions, solvents, and reagents to improve yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
It may undergo oxidation to form oxadiazole N-oxide under appropriate conditions.
Reduction
Potential reduction of the oxadiazole ring to an oxadiazoline derivative.
Substitution
Electrophilic aromatic substitution can occur on the benzenesulfonamide ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), catalytic conditions
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)
Substitution: : Halogenating agents like chlorine or bromine, often with a Lewis acid catalyst
Major Products
Oxidation: : N-oxide derivatives
Reduction: : Reduced oxadiazoline products
Substitution: : Halogenated benzenesulfonamides
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : The compound's structure makes it a candidate for developing novel catalysts.
Synthetic Intermediates: : Used as intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Potential to inhibit specific enzymes due to its sulfonamide group, useful in studying biological pathways.
Medicine
Pharmacophores: : Given its heterocyclic rings, it may serve as a pharmacophore for designing drugs targeting various diseases, including cancer and infectious diseases.
Industry
Materials Science: : Its unique structure could be exploited in creating new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The compound may act by interacting with enzyme active sites, binding through its sulfonamide group, and altering enzyme activity. Its heterocyclic rings can engage in π-π stacking and hydrogen bonding with target biomolecules, disrupting normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide
N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Uniqueness
While structurally related compounds might share the oxadiazole and benzenesulfonamide cores, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the combination of its ethyl-substituted pyrazole and methyloxazole rings. This uniqueness could translate into specific binding affinities and reaction pathways, setting it apart in research and industrial applications.
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMMEVNQLILIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
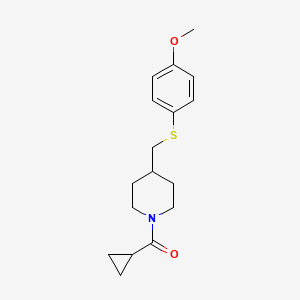
![1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE](/img/structure/B2590173.png)
![1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2590174.png)
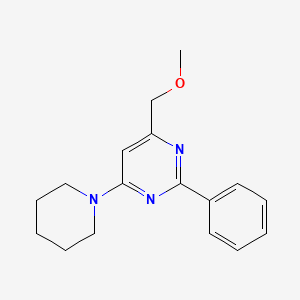
![4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2590176.png)
![2,5-dimethyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-3-carboxamide](/img/structure/B2590177.png)
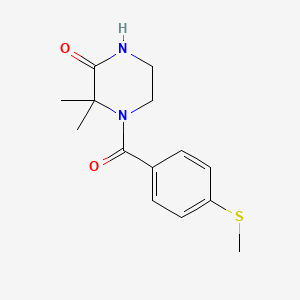
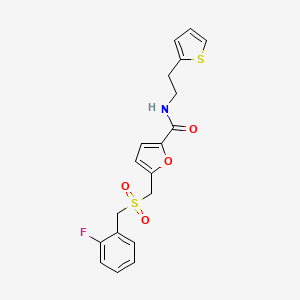
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)
![2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590187.png)
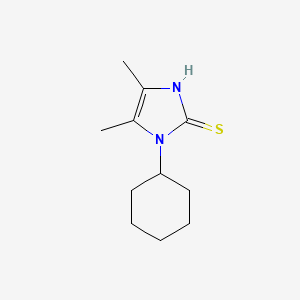
![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590194.png)
